ethyl 3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate
Description
Ethyl 3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate is a heterocyclic compound featuring a 1,4-benzothiazine core modified with a sulfone group (1,1-dioxido), a 4-ethoxybenzoyl substituent at position 2, and an ethyl benzoate moiety at position 2. The 1,4-benzothiazine scaffold is known for its pharmacological relevance, including antimicrobial, anti-inflammatory, and antimalarial activities . Structural characterization of such compounds often employs crystallographic tools like SHELXL and WinGX for refinement and visualization .
Properties
IUPAC Name |
ethyl 3-[2-(4-ethoxybenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6S/c1-3-32-21-14-12-18(13-15-21)25(28)24-17-27(22-10-5-6-11-23(22)34(24,30)31)20-9-7-8-19(16-20)26(29)33-4-2/h5-17H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBOVHWTGDHBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC(=C4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of boronic esters as protective groups in carbohydrate chemistry has been explored for similar compounds, indicating potential methods for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. For example, esters like this compound can be hydrolyzed to carboxylic acids under acidic or basic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, hydrolysis of the ester group can yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
. Some of the key applications include:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays and studies.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ethyl 3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target molecules and modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Modified Benzothiazine Cores
(a) 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide
- Substituents : Acetamide at position 4, ketone at position 3.
- Key Differences: The acetamide group introduces hydrogen-bonding capability, which may enhance target interaction compared to the ethyl benzoate in the target compound.
(b) 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one
- Substituents : Triazole-benzyl group at position 4, ketone at position 3.
- Activity : Antimicrobial and anti-inflammatory (based on benzothiazine derivatives).
- This may alter pharmacokinetic profiles .
Ethyl Benzoate Derivatives with Varied Substituents
(a) I-6230 (Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate)
- Substituents: Pyridazine ring linked via phenethylamino.
- Activity: Not specified, but pyridazine derivatives often exhibit kinase inhibition.
- Key Differences : The pyridazine group introduces basic nitrogen atoms, enhancing solubility in polar solvents. However, the absence of a benzothiazine core limits structural similarity to the target compound .
(b) Ethyl 4-(Dimethylamino) Benzoate
- Substituents: Dimethylamino group at position 4.
- Activity: Co-initiator in resin cements; higher reactivity than 2-(dimethylamino)ethyl methacrylate.
- Key Differences: The dimethylamino group increases electron-donating capacity, accelerating polymerization reactions. In contrast, the ethoxybenzoyl group in the target compound is electron-withdrawing, suggesting divergent reactivity profiles .
Chlorinated Benzoyl Analogues
Ethyl 3-(4-Chlorobenzoyl)-1-(4-Chlorobenzyl)-pyrrolo-thiazine Carboxylate
- Substituents : Multiple chloro groups on benzoyl and benzyl moieties.
- Activity: Not reported, but chloro groups typically enhance lipophilicity and membrane permeability.
- Key Differences : Chlorine atoms increase molecular weight and hydrophobicity compared to the ethoxy group in the target compound. This could improve blood-brain barrier penetration but reduce aqueous solubility .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Electron Effects: The sulfone group in the target compound enhances stability but may reduce reactivity compared to dimethylamino-substituted analogues .
- Solubility vs. Permeability : Ethoxy and benzoate groups balance solubility and lipophilicity, whereas chlorinated analogues prioritize membrane permeability .
- Biological Relevance : The benzothiazine core’s versatility supports diverse activities, but substituent choice critically modulates target selectivity .
Biological Activity
Ethyl 3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate is a complex organic compound that belongs to the class of benzothiazine derivatives. Its unique molecular structure positions it as a potential candidate for various biological applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₈N₂O₆S
- Molecular Weight : 378.41 g/mol
Structural Characteristics
The compound features an ethyl group, a benzoyl moiety, and a dioxido benzothiazine structure, which contributes to its biological activity. Understanding its structure is crucial for elucidating its mechanism of action.
Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in disease pathways. This interaction typically involves binding to active or allosteric sites on proteins, leading to modulation of their activity.
Antimicrobial Activity
Research indicates that derivatives of benzothiazine compounds exhibit antimicrobial properties. This compound has shown potential against various bacterial strains in vitro.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. The compound demonstrated selective cytotoxicity towards cancer cell lines while exhibiting low toxicity towards normal cells.
Table 2: Cytotoxicity Data
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 10 | |
| MCF-7 (breast cancer) | 15 | |
| Normal Human Fibroblasts | >100 |
Study on Anticancer Properties
A recent study investigated the anticancer effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation and induced apoptosis in cancer cells.
Findings:
- The compound activated caspase pathways leading to apoptosis.
- It inhibited the expression of anti-apoptotic proteins such as Bcl-2.
Study on Enzyme Inhibition
Another study focused on the enzyme inhibition properties of the compound. It was found to inhibit specific enzymes linked to inflammatory pathways, suggesting potential anti-inflammatory applications.
Key Results:
- Inhibition of COX-2 enzyme activity was observed.
- Reduced levels of pro-inflammatory cytokines were noted in treated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
